![molecular formula C20H21N3O2 B2824404 N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea CAS No. 1024179-19-8](/img/structure/B2824404.png)
N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Stereochemical studies have revealed the synthesis of urea derivatives from various cyclohexanols, demonstrating the complex chemical reactions and formations involving compounds like N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea (Fülöp, Bernáth, & Sohár, 1985).
Bioremediation Technology
- Research on the phenylurea herbicide diuron, which shares a similar structure with this compound, has shown the potential for bioremediation technology in soil systems. This involves enhancing the bioavailability of such compounds for more effective degradation (Villaverde et al., 2012).
Reactions with Aqueous Chlorine
- Studies on phenylurea compounds' reactions with aqueous chlorine have implications for understanding how similar compounds might behave during water treatment processes. These reactions vary with pH and involve transformations at different atomic sites (Chusaksri et al., 2012).
Pharmaceutical Applications
- Crystal structure studies of anticonvulsant enaminones, which are structurally related to this compound, have been conducted to understand better their pharmaceutical applications and mechanisms (Kubicki, Bassyouni, & Codding, 2000).
Antibacterial and Antifungal Applications
- The compound's derivatives have shown potential antibacterial and antifungal properties. This is evident in research on similar phenylurea compounds and their antimicrobial activity, highlighting the significance of such compounds in medical and agricultural sectors (Elkholy & Morsy, 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is cGMP-inhibited 3’,5’-cyclic phosphodiesterase B . This enzyme plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides, thus regulating the intracellular concentration of these second messengers .
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity . This inhibition could lead to an increase in the concentration of cyclic nucleotides within the cell, affecting various cellular processes .
Biochemical Pathways
The compound’s interaction with its target enzyme affects the cyclic nucleotide signaling pathway . This pathway is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis
Result of Action
Given its potential inhibitory effect on cGMP-inhibited 3’,5’-cyclic phosphodiesterase B, it may influence various cellular processes regulated by cyclic nucleotide signaling .
Propriétés
IUPAC Name |
1-[4-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-11-18(13-19(24)12-14)21-16-7-9-17(10-8-16)23-20(25)22-15-5-3-2-4-6-15/h2-10,13-14,21H,11-12H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUZIJZJTXZRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

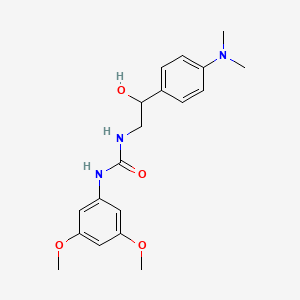
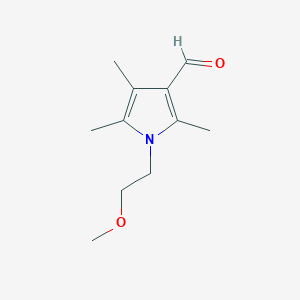
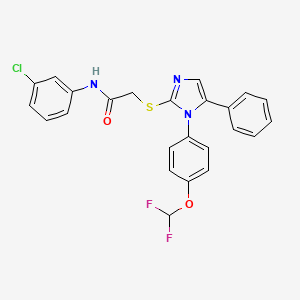
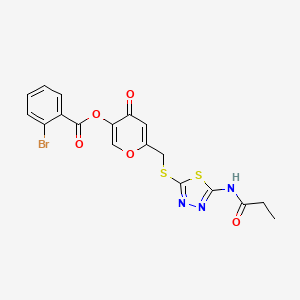
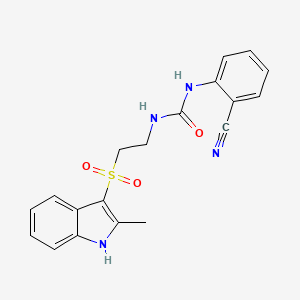
![Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2824332.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824333.png)
![N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2824335.png)
![3-butyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2824336.png)
![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2824338.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)pentan-1-one hydrochloride](/img/structure/B2824339.png)
![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824341.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide](/img/structure/B2824343.png)
